Complestatin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

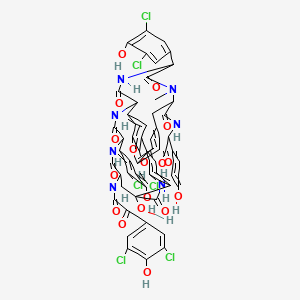

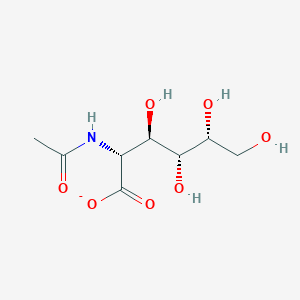

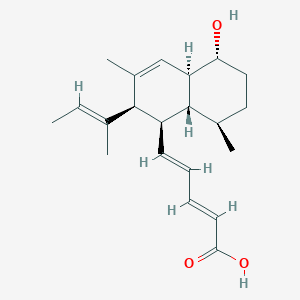

Complestatin B is a heterodetic cyclic peptide that is chloropeptin II in which the indole moiety is oxidised to the corresponding 3-hydroxy-2-oxindole. It is a HIV-1 integrase inhibitor isolated from Streptomyces. It has a role as a metabolite and a HIV-1 integrase inhibitor. It is an organochlorine compound, a heterodetic cyclic peptide, a cyclic ether, a member of indoles and a polyphenol.

科学的研究の応用

Antibacterial and Antifungal Properties

Complestatin exhibits significant antibacterial and antifungal activities. Studies have demonstrated its effectiveness in inhibiting the growth of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and quinolone-resistant S. aureus (QRSA), by targeting fatty acid synthesis in these bacteria (Kwon et al., 2015).

Neuroprotective Effects

Complestatin has been identified as a potential neuroprotective agent. It has been found to protect cultured cortical neurons from excitotoxicity induced by N-methyl-D-aspartate (NMDA) and other excitatory amino acids. This neuroprotective behavior is attributed to its blockade of Ca2+ ion entry and accumulation after activation of NMDA receptors (Seo et al., 2001).

Anti-HIV Properties

Complestatin has been identified as a potent natural product inhibitor of HIV-1 integrase, a key enzyme in the viral replication process. This property suggests its potential application in HIV treatment and the understanding of HIV-1 integrase as a target for drug development (Singh et al., 2001).

Anti-Complement Activities

Complestatin demonstrates significant anti-complement activities, which are valuable in combating diseases caused by abnormal activation of the human complement system. This property positions it as a potential pharmaceutical agent for conditions involving complement system dysregulation (Chen et al., 2018).

Biosynthesis and Biotechnological Potential

The biosynthesis of complestatin involves complex pathways and unique building blocks, offering insights into natural product biosynthesis and potential avenues for biotechnological applications. Understanding these pathways can aid in the development of synthetic methods and the discovery of novel compounds (Chiu et al., 2001).

特性

製品名 |

Complestatin B |

|---|---|

分子式 |

C61H45Cl6N7O17 |

分子量 |

1360.8 g/mol |

IUPAC名 |

(2R)-2-[[(17R,20R,23R,26R,29S)-20,26-bis(3,5-dichloro-4-hydroxyphenyl)-17-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-15,37-dihydroxy-28-methyl-14,18,21,24,27-pentaoxo-2-oxa-13,19,22,25,28-pentazahexacyclo[29.2.2.13,7.18,12.05,23.011,15]heptatriaconta-1(33),3,5,7(37),8(36),9,11,31,34-nonaene-29-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C61H45Cl6N7O17/c1-74-42(54(82)73-47(59(87)88)24-4-7-30(75)8-5-24)12-23-2-9-31(10-3-23)91-43-21-26-13-32(49(43)77)25-6-11-33-40(20-25)69-60(89)61(33,90)22-41(68-57(85)48(76)29-18-38(66)52(80)39(67)19-29)53(81)70-45(27-14-34(62)50(78)35(63)15-27)55(83)71-44(26)56(84)72-46(58(74)86)28-16-36(64)51(79)37(65)17-28/h2-11,13-21,41-42,44-47,75,77-80,90H,12,22H2,1H3,(H,68,85)(H,69,89)(H,70,81)(H,71,83)(H,72,84)(H,73,82)(H,87,88)/t41-,42+,44-,45-,46-,47-,61?/m1/s1 |

InChIキー |

NGSUYOQYYVLKJJ-NAZRFLCCSA-N |

異性体SMILES |

CN1[C@@H](CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC6=C(C=C5)C(C[C@H](C(=O)N[C@@H](C(=O)N[C@H]4C(=O)N[C@@H](C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)(C(=O)N6)O)C(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O |

正規SMILES |

CN1C(CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC6=C(C=C5)C(CC(C(=O)NC(C(=O)NC4C(=O)NC(C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)(C(=O)N6)O)C(=O)NC(C1=CC=C(C=C1)O)C(=O)O |

同義語 |

neuroprotectin B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![NCGC00380268-01_C19H30O8_2-Cyclohexen-1-one, 4-[(1E)-3-(beta-D-glucopyranosyloxy)-4-hydroxy-1-buten-1-yl]-3,5,5-trimethyl-, (4R)-](/img/structure/B1255355.png)

![(2S)-4-methyl-2-[[oxo-[5-[oxo-[(phenylmethyl)amino]methyl]-1H-imidazol-4-yl]methyl]amino]pentanoic acid tert-butyl ester](/img/structure/B1255362.png)

![(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid](/img/structure/B1255366.png)

![(2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B1255372.png)

![1-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B1255377.png)